Cas no 2228565-53-3 (2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol)
![2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol structure](https://ja.kuujia.com/scimg/cas/2228565-53-3x500.png)
2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol 化学的及び物理的性質
名前と識別子
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- EN300-1973086
- 2228565-53-3
- 2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol
- 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol
-
- インチ: 1S/C9H10F2S2/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9,12H,4-5H2
- InChIKey: FWPGDRWQCKSEJY-UHFFFAOYSA-N
- ほほえんだ: S(C(F)F)C1=CC=CC(=C1)CCS
計算された属性
- せいみつぶんしりょう: 220.01919899g/mol
- どういたいしつりょう: 220.01919899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26.3Ų
2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973086-1.0g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 1g |
$1458.0 | 2023-06-03 | ||
Enamine | EN300-1973086-0.05g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 0.05g |
$1224.0 | 2023-06-03 | ||
Enamine | EN300-1973086-0.1g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 0.1g |
$1283.0 | 2023-06-03 | ||
Enamine | EN300-1973086-0.25g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 0.25g |
$1341.0 | 2023-06-03 | ||
Enamine | EN300-1973086-0.5g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 0.5g |
$1399.0 | 2023-06-03 | ||
Enamine | EN300-1973086-5.0g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1973086-2.5g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 2.5g |
$2856.0 | 2023-06-03 | ||
Enamine | EN300-1973086-10.0g |
2-{3-[(difluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228565-53-3 | 10g |
$6266.0 | 2023-06-03 |
2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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2. Book reviews
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiolに関する追加情報
Professional Introduction to Compound with CAS No. 2228565-53-3 and Product Name: 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol
The compound with the CAS number 2228565-53-3 and the product name 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a difluoromethyl sulfanyl group in its structure suggests intriguing chemical properties that make it a promising candidate for further exploration.
At the heart of this compound's significance lies its molecular architecture, which combines a phenyl ring with an ethane-thiol backbone. The difluoromethyl sulfanyl moiety, specifically, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively studied in recent years, leading to the development of novel therapeutic agents that leverage similar structural motifs. The sulfanyl group, on the other hand, contributes to the compound's reactivity and potential interactions with biological targets.
Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter pharmacokinetic properties, including bioavailability and half-life. In the case of 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol, the dual presence of fluorine atoms in the difluoromethyl sulfanyl group is expected to enhance its interaction with biological targets while maintaining structural integrity. This has opened up new avenues for developing drugs with improved efficacy and reduced side effects.
The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic organic chemistry. The introduction of the difluoromethyl sulfanyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. These synthetic strategies not only demonstrate the versatility of current chemical methodologies but also underscore the compound's complexity and sophistication.
In terms of biological activity, preliminary studies suggest that 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol exhibits promising properties as a lead compound for drug discovery. Its molecular structure suggests potential interactions with enzymes and receptors involved in various disease pathways. For instance, the difluoromethyl sulfanyl group may enhance binding affinity by modulating electronic distributions around critical sites. Additionally, the thiol moiety could participate in redox-based mechanisms, offering a unique mode of action for therapeutic intervention.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science, where similar structural motifs have shown promise. The stability provided by the difluoromethyl sulfanyl group makes it an attractive candidate for formulations requiring prolonged shelf life and resistance to environmental degradation. Furthermore, its ability to undergo selective modifications allows for further derivatization, enabling the creation of a diverse library of compounds for various applications.
As our understanding of molecular interactions continues to evolve, so does our approach to drug development. The case of 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol exemplifies how structural innovation can drive therapeutic progress. By leveraging advanced synthetic techniques and computational modeling, scientists are able to design molecules with tailored properties that address unmet medical needs. This compound serves as a testament to the power of interdisciplinary collaboration between chemists, biologists, and pharmacologists.
The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacological profile and exploring new applications. Collaborative efforts between academic institutions and industry leaders are essential to translate these findings into tangible benefits for patients worldwide. As we continue to uncover the potential of fluorinated compounds like 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol, we move closer to realizing more effective and targeted therapies.
In conclusion, 2-{3-[(Difluoromethyl)sulfanyl]phenyl}ethane-1-thiol represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure, characterized by a difluoromethyl sulfanyl group and an ethane-thiol backbone, offers compelling advantages for drug development. With ongoing research focused on optimizing its properties and exploring new applications, this compound holds great promise for advancing therapeutic interventions across multiple disciplines.
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